molecular formula C11H16O5 B8618058 2,2-Dimethyl-5-(3-methylbutanoyl)-1,3-dioxane-4,6-dione CAS No. 86238-65-5

2,2-Dimethyl-5-(3-methylbutanoyl)-1,3-dioxane-4,6-dione

Cat. No. B8618058
CAS RN: 86238-65-5
M. Wt: 228.24 g/mol
InChI Key: URSUPUPFANZCFJ-UHFFFAOYSA-N
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Patent
US07396936B1

Procedure details

3-Methyl-butyryl chloride (7.40 mL, 60 mmol) was mixed at 0° C. with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione; 8.7 g, 60 mmol), and 4-dimethylaminopyridine (DMAP, 15.1 g, 124 mmol) in DCM. The reaction mixture was allowed to reach r.t. over 1.75 hr. and completion of the reaction was verified by TLC. The reaction mixture was diluted with DCM, was washed 3× with 5% aq. solution of potassium bisulfate and brine. The organic phase was than dried with MgSO4. Crude product 9, 13.36 g) obtained after evaporation was used for next reaction without purification. 1H NMR (500 MHz, CDCl3): δ 1.02 (d, 6H), 1.74 (s, 6H), 2.21 (hp, 1H), 2.99 (d, 2H).
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:7])[CH2:3][C:4](Cl)=[O:5].[CH3:8][C:9]1([CH3:17])[O:16][C:14](=[O:15])[CH2:13][C:11](=[O:12])[O:10]1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:8][C:9]1([CH3:17])[O:16][C:14](=[O:15])[CH:13]([C:4](=[O:5])[CH2:3][CH:2]([CH3:7])[CH3:1])[C:11](=[O:12])[O:10]1

Inputs

Step One
Name
Quantity
7.4 mL
Type
reactant
Smiles
CC(CC(=O)Cl)C
Name
Quantity
8.7 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
15.1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed 3× with 5% aq. solution of potassium bisulfate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
than dried with MgSO4

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)C(CC(C)C)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.